molecular formula C8H13N3O2 B11716672 2-(4-Methoxypyrrolidin-2-yl)-5-methyl-1,3,4-oxadiazole

2-(4-Methoxypyrrolidin-2-yl)-5-methyl-1,3,4-oxadiazole

Cat. No.: B11716672
M. Wt: 183.21 g/mol
InChI Key: WDJBINOWWIXZQF-UHFFFAOYSA-N
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Description

2-(4-Methoxypyrrolidin-2-yl)-5-methyl-1,3,4-oxadiazole is an organic compound that features a pyrrolidine ring substituted with a methoxy group and a 1,3,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxypyrrolidin-2-yl)-5-methyl-1,3,4-oxadiazole typically involves the formation of the pyrrolidine ring followed by the introduction of the oxadiazole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a methoxy-substituted pyrrolidine derivative with a suitable nitrile oxide can yield the desired oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high efficiency and yield. These methods often utilize microreactor technology to control reaction parameters precisely, leading to a more sustainable and scalable production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxypyrrolidin-2-yl)-5-methyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy group or the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes, while reduction of the oxadiazole ring can produce various reduced heterocycles .

Mechanism of Action

The mechanism by which 2-(4-Methoxypyrrolidin-2-yl)-5-methyl-1,3,4-oxadiazole exerts its effects involves interactions with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signaling pathways involved in various biological processes .

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

2-(4-methoxypyrrolidin-2-yl)-5-methyl-1,3,4-oxadiazole

InChI

InChI=1S/C8H13N3O2/c1-5-10-11-8(13-5)7-3-6(12-2)4-9-7/h6-7,9H,3-4H2,1-2H3

InChI Key

WDJBINOWWIXZQF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)C2CC(CN2)OC

Origin of Product

United States

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